molecular formula C14H15N3O2 B2875858 2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide CAS No. 303994-82-3

2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide

Cat. No. B2875858
CAS RN: 303994-82-3
M. Wt: 257.293
InChI Key: RXTPZDVBGRGKEF-XUAXLMRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide” is a chemical compound with the molecular formula C14H15N3O2 . It is a derivative of cyanoacetamide .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide” is characterized by a molecular formula of C14H15N3O2 . The average mass of the molecule is 257.288 Da .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide” are characterized by its molecular formula C14H15N3O2 and an average mass of 257.288 Da .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Cyanoacetamide-N-derivatives, such as the compound , are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the field of organic synthesis.

Development of Chemotherapeutic Agents

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . They have potential in evolving better chemotherapeutic agents .

Cyanoacetylation of Amines

The compound can be used in the cyanoacetylation of amines . This process has seen recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds .

Preparation of N-aryl or N-heteryl Cyanoacetamides

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Dye-Sensitized Solar Cells (DSSCs)

While not directly related to the exact compound, a similar compound, 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, is one of the most important dyes used in DSSCs . It’s possible that the compound could have similar applications.

Future Directions

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

(E)-2-cyano-N-(dimethylaminomethylidene)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(2)10-16-14(18)12(9-15)8-11-4-6-13(19-3)7-5-11/h4-8,10H,1-3H3/b12-8+,16-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTPZDVBGRGKEF-YVTHWAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.